Superior Potency Against Babesia gibsoni: A Direct Head-to-Head Comparison with a Clinical Antiprotozoal
In a direct comparative assay, bruceantinol exhibited an 8.6-fold greater potency against Babesia gibsoni in vitro compared to the clinical standard-of-care drug, diminazene aceturate [1]. It also demonstrated superior potency relative to the structurally related quassinoid bruceine A [1].
| Evidence Dimension | Antibabesial activity (IC50) |
|---|---|
| Target Compound Data | 12 ng/mL |
| Comparator Or Baseline | Diminazene aceturate (IC50 = 103 ng/mL); Bruceine A (IC50 = 4 ng/mL) |
| Quantified Difference | Bruceantinol is 8.6-fold more potent than diminazene aceturate; 3-fold less potent than bruceine A |
| Conditions | In vitro assay against Babesia gibsoni |
Why This Matters
This direct comparison provides a clear, quantitative justification for selecting bruceantinol over the clinical standard diminazene aceturate for preclinical antibabesial research, ensuring higher sensitivity and lower required concentrations.
- [1] Subeki; Matsuura, H.; Takahashi, K.; Nabeta, K.; Yamasaki, M.; Maede, Y.; Katakura, K. Screening of Indonesian medicinal plant extracts for antibabesial activity and isolation of new quassinoids from Brucea javanica. J. Nat. Prod. 2007, 70 (10), 1654-1657. View Source
